molecular formula C23H18F2N2O2 B14460871 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 73445-51-9

2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14460871
CAS No.: 73445-51-9
M. Wt: 392.4 g/mol
InChI Key: FLVDOFPCYXSGBU-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of two fluorine atoms on the phenyl ring and two methoxy groups on the phenyl rings attached to the imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the fluorine atoms can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the fluorine atoms, which may result in different chemical properties and biological activities.

    2-(2,3-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.

Uniqueness

The presence of fluorine atoms in 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and binding interactions, making it a valuable molecule for various research applications.

Properties

CAS No.

73445-51-9

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C23H18F2N2O2/c1-28-16-10-6-14(7-11-16)21-22(15-8-12-17(29-2)13-9-15)27-23(26-21)18-4-3-5-19(24)20(18)25/h3-13H,1-2H3,(H,26,27)

InChI Key

FLVDOFPCYXSGBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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